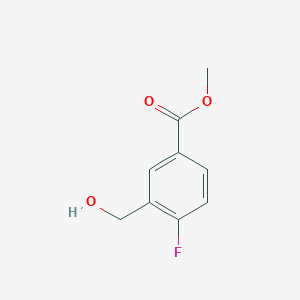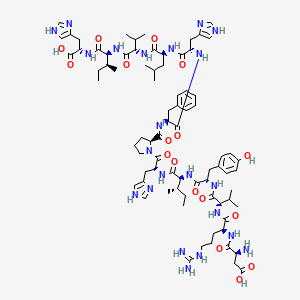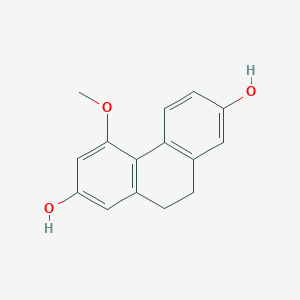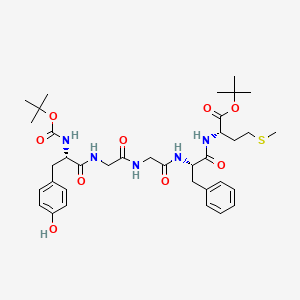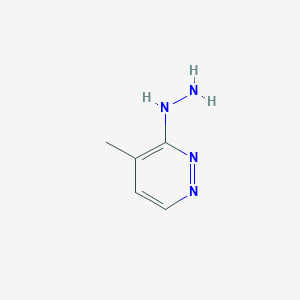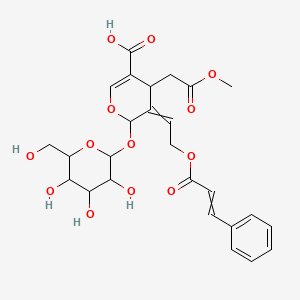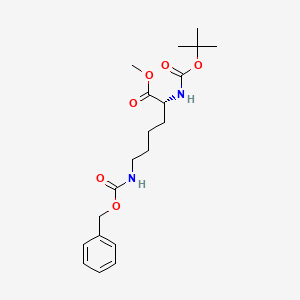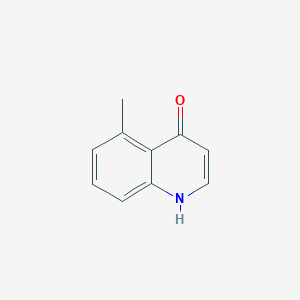
4-羟基-5-甲基喹啉
描述
4-Hydroxy-5-methylquinoline is a chemical compound with various properties. It is used in different fields due to its unique structure .
Synthesis Analysis
The synthesis of 4-Hydroxy-5-methylquinoline involves several methods. One of the methods includes the use of α,β-unsaturated aldehydes . Another method involves the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-5-methylquinoline is complex and requires advanced techniques for analysis . The structure is determined by various factors including its chemical properties and the conditions under which it is synthesized .Chemical Reactions Analysis
4-Hydroxy-5-methylquinoline undergoes various chemical reactions. These reactions are influenced by factors such as the presence of α,β-unsaturated aldehydes and the use of catalytic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-5-methylquinoline are determined by its molecular structure and the conditions under which it is synthesized .科学研究应用
Antioxidant Activity
Background: Quinoline derivatives have been extensively studied for their pharmacological properties, including antioxidant activity. Oxidative damage plays a crucial role in various diseases, and compounds that scavenge free radicals are valuable in maintaining cellular health .
Application::- 5-Methylquinolin-4-ol exhibits pronounced antioxidant activity. Researchers have evaluated this property using the p-nitroso-N,N-dimethylaniline (PNDMA) assay. The compound’s ability to neutralize reactive radicals makes it a potential candidate for combating oxidative stress .
Fluorescence Probes and Sensors
Background: Quinoline derivatives have a well-established role as fluorescence probes and sensors. These compounds are used to detect specific molecules or monitor biological processes through fluorescence emission .
Application::- 5-Methylquinolin-4-ol can serve as a fluorescence probe due to its photophysical properties. Researchers determine quantum yields and fluorescence maxima to assess its suitability for various applications, such as cellular imaging and biomolecule tracking .
Drug Design and Natural Product Synthesis
Background: Quinoline derivatives play a significant role in drug discovery and natural product synthesis. Their diverse structural features make them valuable scaffolds for designing novel pharmaceuticals .
Application::- Researchers explore 5-Methylquinolin-4-ol as a potential lead compound for drug development. Its unique structure may contribute to the design of new therapeutic agents .
Antibacterial Properties
Background: Quinoline-based compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. These derivatives are of interest in combating microbial infections .
Application::- Investigate 5-Methylquinolin-4-ol’s antibacterial potential by evaluating its efficacy against specific bacterial strains. Understanding its mechanism of action and interactions with bacterial targets could lead to novel antimicrobial agents .
Anticancer Research
Background: Quinoline derivatives have been explored for their antitumor properties. Their ability to interfere with cancer cell growth and survival makes them promising candidates for further investigation .
Application::- Assess 5-Methylquinolin-4-ol’s impact on cancer cell lines. Investigate its cytotoxicity, apoptosis-inducing effects, and potential as an adjunct therapy in cancer treatment .
Anti-Inflammatory Properties
Background: Inflammation plays a role in various diseases, and compounds with anti-inflammatory activity are sought after for therapeutic purposes .
Application::- Explore whether 5-Methylquinolin-4-ol exhibits anti-inflammatory effects. Investigate its impact on inflammatory pathways and cytokine production .
安全和危害
未来方向
The future directions of 4-Hydroxy-5-methylquinoline research involve the development of greener and more sustainable chemical processes. There is also a focus on the medicinal importance of quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
作用机制
Target of Action
5-Methylquinolin-4-ol, also known as 4-Hydroxy-5-methylquinoline, is a quinoline derivative. Quinoline derivatives have been found to interact with various targets, including the PI3K/AKT/mTOR pathway proteins . This pathway plays a significant role in cell proliferation and apoptosis, making it a common target in cancer research .
Mode of Action
Molecular docking studies with quinoline derivatives have shown that these compounds can bind to the pi3k/akt/mtor pathway proteins with a lesser binding energy . This suggests that 5-Methylquinolin-4-ol may interact with its targets by binding to them, thereby potentially inhibiting their function and leading to changes in cell proliferation and apoptosis .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a key biochemical pathway affected by quinoline derivatives . This pathway is involved in multiple cellular processes, including cell growth, proliferation, differentiation, and survival . By interacting with this pathway, 5-Methylquinolin-4-ol could potentially influence these processes, leading to downstream effects on cell behavior .
Pharmacokinetics
It has been suggested that quinoline derivatives generally satisfy the adme profile . This implies that 5-Methylquinolin-4-ol could potentially be well-absorbed and distributed in the body, metabolized, and then excreted, impacting its bioavailability .
Result of Action
The molecular and cellular effects of 5-Methylquinolin-4-ol’s action are likely to be related to its interaction with the PI3K/AKT/mTOR pathway. By binding to and potentially inhibiting the proteins in this pathway, 5-Methylquinolin-4-ol could affect cell proliferation and apoptosis . This could result in antiproliferative effects, particularly in the context of cancer cells .
属性
IUPAC Name |
5-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFXMHVIKJFZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CNC2=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699349 | |
| Record name | 5-Methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylquinolin-4-ol | |
CAS RN |
848128-81-4 | |
| Record name | 5-Methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3029882.png)

